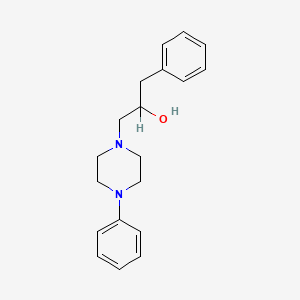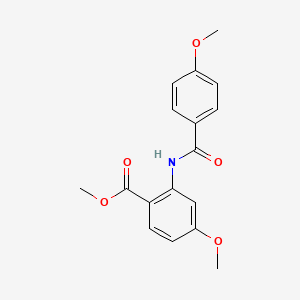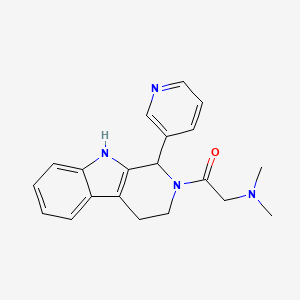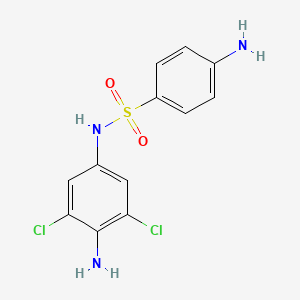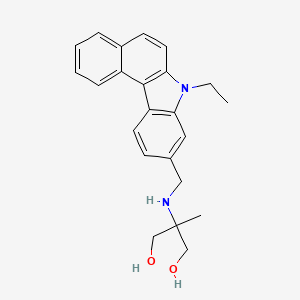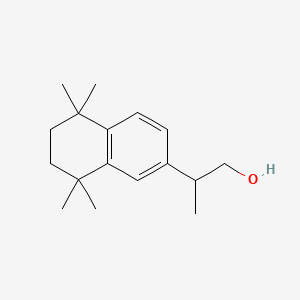
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 72339 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of cellular processes and disease mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 72339 involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the compound. The synthetic route typically includes steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions, and the conditions often involve controlled temperatures and pH levels to optimize the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of NSC 72339 is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound on a larger scale, ensuring that it meets the required standards for research and application.
Análisis De Reacciones Químicas
Types of Reactions
NSC 72339 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 72339 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 72339 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from the reactions of NSC 72339 depend on the specific reaction conditions and reagents used. These products are often intermediates or derivatives that can be further utilized in various applications, including drug development and chemical research.
Aplicaciones Científicas De Investigación
NSC 72339 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is employed in the study of cellular processes, including signal transduction and metabolic pathways.
Medicine: NSC 72339 is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 72339 involves its interaction with specific molecular targets within cells. It can modulate various pathways, including those involved in cell growth, apoptosis, and differentiation. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and leading to changes in cellular function.
Comparación Con Compuestos Similares
NSC 72339 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
NSC 725776: Another indenoisoquinoline derivative with similar topoisomerase I inhibitory activity.
NSC 724998: A compound with comparable chemical structure and biological activity.
The uniqueness of NSC 72339 lies in its specific binding affinity and the distinct pathways it modulates, making it a valuable tool in scientific research and potential therapeutic applications.
Conclusion
NSC 72339 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable tool in research and industry. The comparison with similar compounds further highlights its uniqueness and potential for future applications.
Propiedades
Número CAS |
7149-84-0 |
|---|---|
Fórmula molecular |
C19H27NO5 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2-(cyclohexanecarbonylamino)-3-(2,4-dimethoxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C19H27NO5/c1-12-9-14(17(25-3)11-16(12)24-2)10-15(19(22)23)20-18(21)13-7-5-4-6-8-13/h9,11,13,15H,4-8,10H2,1-3H3,(H,20,21)(H,22,23) |
Clave InChI |
KAKVMTZPZFILRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)OC)CC(C(=O)O)NC(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
